![molecular formula C18H19ClN2O4S B2538221 3-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-methylbenzenesulfonamide CAS No. 922062-64-4](/img/structure/B2538221.png)

3-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-methylbenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

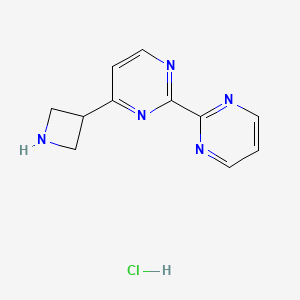

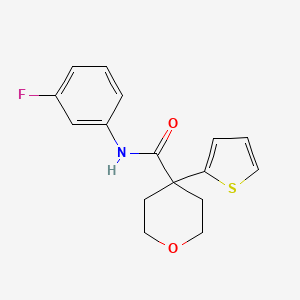

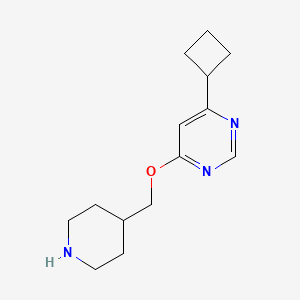

The compound , 3-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-methylbenzenesulfonamide, appears to be a complex molecule that may have potential pharmacological properties. While the provided papers do not directly discuss this compound, they do provide insight into related chemical structures and their synthesis which can be informative for understanding the compound of interest.

Synthesis Analysis

The synthesis of related compounds involves starting from aromatic sulfonyl chlorides. For instance, the paper titled "Synthesis of n-methyl-3-carboxy-2-chloro-dibenzo[c,f][1,4,5]oxa-thiazepine s,s-dioxide and its derivatives" discusses the synthesis of a new dibenzo-condensed oxathiazepinecarboxylic acid from the methyl ester of 2,4-dichloro-5-chlorosulfonylbenzoic acid and its derivatives from N-phenylamide and N-methylamide . This suggests that the synthesis of the compound may also involve similar starting materials and steps, such as the use of sulfonyl chlorides and amide formation.

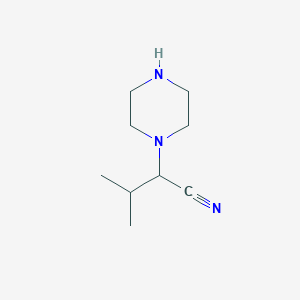

Molecular Structure Analysis

The molecular structure of the compound likely features a benzo-fused oxazepine ring, as indicated by the "benzo[f][1,4]oxazepin" part of the name. This structure is related to the dibenzo-condensed oxathiazepine discussed in the first paper, although the specific atoms in the ring system differ . The presence of a 4-methylbenzenesulfonamide moiety is also noted, which is a common feature in sulfonamide-based drugs.

Chemical Reactions Analysis

While the provided papers do not detail the chemical reactions of the exact compound, they do offer insights into the reactivity of similar sulfonamide compounds. For example, the second paper describes the synthesis of novel sulfonamide derivatives with potential anticancer activity, which involves the introduction of a triazolyl group to the sulfonamide . This indicates that the compound may also undergo reactions that introduce or modify functional groups on the sulfonamide moiety to enhance its biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are not directly provided in the papers. However, based on the structural similarities to the compounds discussed, it can be inferred that the compound may exhibit solid-state properties and could have solubility characteristics influenced by the presence of the sulfonamide group. The anticancer activity of related compounds suggests that the compound may also have biological properties worth investigating, such as interactions with cellular targets or enzymes .

Wissenschaftliche Forschungsanwendungen

Carbonic Anhydrase Inhibition for Therapeutic Applications

The compound is related to a class of primary sulfonamides synthesized through a ring-forming cascade, resulting in polycyclic [1,4]oxazepine-based carbonic anhydrase inhibitors. These compounds exhibit strong inhibition of human carbonic anhydrases, which are therapeutically relevant. The primary sulfonamide functionality not only enables the [1,4]oxazepine ring construction but also acts as an enzyme prosthetic zinc-binding group, showcasing its potential in designing inhibitors for therapeutic applications (Sapegin et al., 2018).

Ring-Expansion Processes in Chemical Synthesis

Another area of application involves unusual ring-expansion processes, as demonstrated by the synthesis of 9-nitro-5H-spiro[benzo[b]tetrazolo[1,5-d][1,4]oxazepine-4,2′-oxirane], which did not proceed as expected but provided valuable insights into ring dynamics and potential synthetic pathways (Kolluri et al., 2018).

Antimicrobial and Antiproliferative Agents

The sulfonamide derivatives, including compounds structurally related to the specified chemical, have been explored for their antimicrobial and antiproliferative properties. A study highlights the synthesis of N-ethyl-N-methylbenzenesulfonamide derivatives exhibiting significant cytotoxic activity against human cell lines, showcasing their potential in developing new antimicrobial and anticancer agents (Abd El-Gilil, 2019).

Eco-Friendly Synthesis in Aqueous Media

The compound's framework is conducive to eco-friendly synthesis approaches, such as the one-pot three-component synthesis of malonamide and tetrahydrobenzo[b][1,4]oxazepine derivatives. This synthesis, conducted in aqueous media, emphasizes sustainable chemistry practices while generating compounds with potential applications in various fields (Babazadeh et al., 2016).

Novel Multicomponent Syntheses

Lastly, the compound's structural motif facilitates novel multicomponent reactions, like the synthesis of tetrahydrobenzo[b][1,4]oxazepine or malonamide derivatives. This innovative approach not only underscores the compound's versatility in chemical synthesis but also opens doors to new drug discovery and development pathways (Shaabani et al., 2010).

Eigenschaften

IUPAC Name |

3-chloro-N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-4-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN2O4S/c1-3-21-8-9-25-17-7-5-13(10-15(17)18(21)22)20-26(23,24)14-6-4-12(2)16(19)11-14/h4-7,10-11,20H,3,8-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZUOCDCAZKUSHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCOC2=C(C1=O)C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)C)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(dimethylamino)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide](/img/structure/B2538143.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(p-tolylthio)acetamide](/img/structure/B2538146.png)

![methyl 6-ethyl-2-[(4-piperidin-1-ylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2538148.png)

![1-(1-((2,6-Difluorophenyl)sulfonyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2538151.png)

![N-[[4-[(2-Oxopyridin-1-yl)methyl]phenyl]methyl]but-2-ynamide](/img/structure/B2538153.png)

![(E)-ethyl 2-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-5-nitrothiophene-3-carboxylate](/img/structure/B2538158.png)

![8-(2-((4-ethoxyphenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2538160.png)